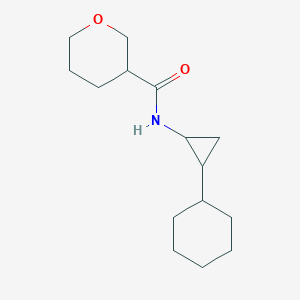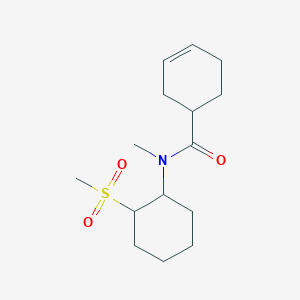
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter GABA in the brain. In
Mecanismo De Acción
The mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the inhibition of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide increases the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its high purity and yield, which makes it a viable compound for further research. However, one limitation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its potential toxicity, which has been observed in some animal studies. Therefore, careful dosing and monitoring are required when using N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide. One direction is to further explore its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. Another direction is to investigate the potential of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the reaction of cyclohexylmagnesium bromide with 3-bromo-2-oxanone, followed by the addition of cyclopropylamine. This reaction results in the formation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c17-15(12-7-4-8-18-10-12)16-14-9-13(14)11-5-2-1-3-6-11/h11-14H,1-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQTNQCTKDXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)




![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)

